![molecular formula C12H33FGeSi3 B14359263 {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) CAS No. 96548-31-1](/img/structure/B14359263.png)
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) is a unique organogermanium compound that features a germanium atom bonded to a fluoro group, two methyl groups, and three trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of a germanium precursor with trimethylsilyl reagents under controlled conditions. One common method includes the use of fluoro(dimethyl)germane as a starting material, which is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activity and its use in developing new pharmaceuticals.
Medicine: The compound’s unique structure may offer therapeutic benefits, although this area is still under investigation.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
作用機序
The mechanism by which {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) exerts its effects is primarily through its ability to interact with various molecular targets. The fluoro and trimethylsilyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and stability. The germanium atom can form bonds with other elements, facilitating the formation of complex structures.
類似化合物との比較
Similar Compounds
Trimethylgermane: Similar in structure but lacks the fluoro and trimethylsilyl groups.
Dimethylgermane: Contains two methyl groups but does not have the fluoro or trimethylsilyl groups.
Fluorotrimethylsilane: Contains the fluoro and trimethylsilyl groups but lacks the germanium atom.
Uniqueness
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) is unique due to the combination of fluoro, dimethyl, and trimethylsilyl groups bonded to a germanium atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
96548-31-1 |
|---|---|
分子式 |
C12H33FGeSi3 |
分子量 |
353.27 g/mol |
IUPAC名 |
[[fluoro(dimethyl)germyl]-bis(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C12H33FGeSi3/c1-14(2,13)12(15(3,4)5,16(6,7)8)17(9,10)11/h1-11H3 |
InChIキー |
ASZDXJBYGGYZGP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Ge](C)(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
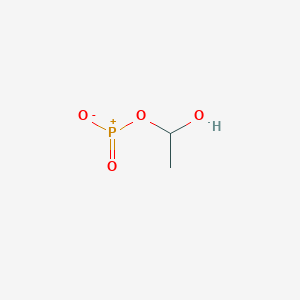
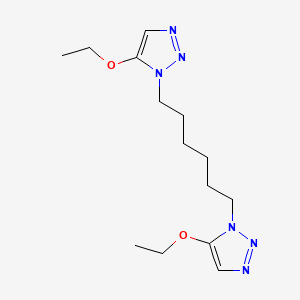
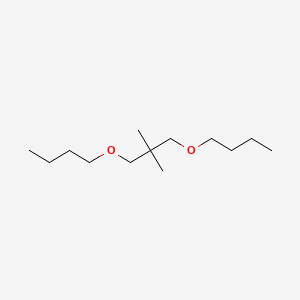
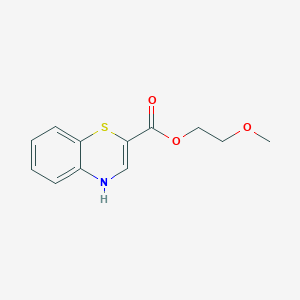
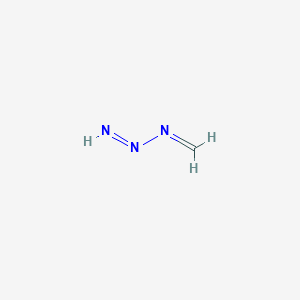
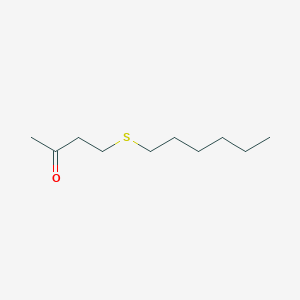
![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)


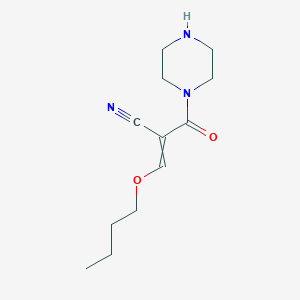
![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
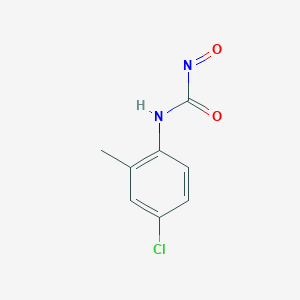
![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)
